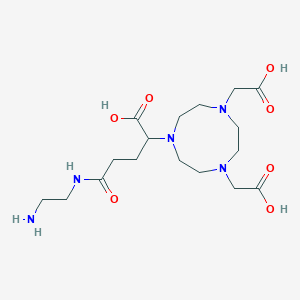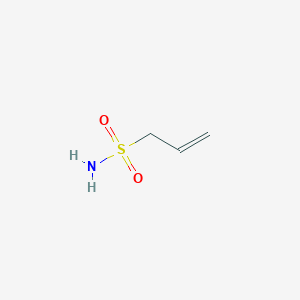
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane
Vue d'ensemble
Description
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane is an organic compound with the molecular formula C17H16BrClO2. It is a complex molecule that features a combination of bromine, chlorine, and fluorine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzyl bromide and 4-hydroxybenzyl alcohol.
Formation of Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzyl bromide with 4-hydroxybenzyl alcohol to form 4-(5-bromo-2-chlorobenzyl)phenol.
Oxetane Ring Formation: The intermediate is then reacted with 3-fluoropropyl bromide in the presence of a base to form the oxetane ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane undergoes several types of chemical reactions:
Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Applications De Recherche Scientifique
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane involves its interaction with various molecular targets. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but its structure suggests it could interact with enzymes or receptors involved in critical biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)tetrahydrofuran
- 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)oxolane
- 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)tetrahydropyran
Uniqueness
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane is unique due to the presence of the fluorine atom in the oxetane ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Propriétés
IUPAC Name |
3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluorooxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFO2/c18-14-3-6-16(19)13(8-14)7-12-1-4-15(5-2-12)22-11-17(20)9-21-10-17/h1-6,8H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJASDOLOBAUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150098 | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-04-4 | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine;(Z)-but-2-enedioic acid](/img/structure/B3244656.png)



![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)
![carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B3244704.png)




![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)


